molecular formula C15H11NO3 B11766725 5-(4-Methoxyphenyl)indoline-2,3-dione

5-(4-Methoxyphenyl)indoline-2,3-dione

Cat. No.: B11766725
M. Wt: 253.25 g/mol
InChI Key: ZDGMYXUBGVOAKW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)indoline-2,3-dione is a chemical compound that belongs to the indole family.

Preparation Methods

The synthesis of 5-(4-Methoxyphenyl)indoline-2,3-dione can be achieved through several methods. One common synthetic route involves the reaction of 4-methoxybenzylamine with isatin under acidic conditions. The reaction typically takes place in boiling ethanol for several hours, resulting in the formation of the desired compound . Another method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions . These methods provide good yields and are widely used in laboratory settings.

Chemical Reactions Analysis

5-(4-Methoxyphenyl)indoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo electrophilic substitution reactions due to the presence of the indole nucleus, which is rich in π-electrons . Major products formed from these reactions include substituted indoline derivatives and other functionalized compounds.

Scientific Research Applications

5-(4-Methoxyphenyl)indoline-2,3-dione has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has shown promise as an antiviral, anti-inflammatory, and anticancer agent . The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases and as a corrosion inhibitor in industrial applications . Its diverse biological activities make it a valuable compound for further research and development.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)indoline-2,3-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can bind to estrogen receptors and modulate their activity, making it a potential candidate for the treatment of hormone-related cancers . Additionally, its anti-inflammatory and analgesic activities are attributed to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C15H11NO3/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18)

InChI Key

ZDGMYXUBGVOAKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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